molecular formula C10H14O B14405552 (3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one CAS No. 87995-00-4

(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one

Cat. No.: B14405552
CAS No.: 87995-00-4
M. Wt: 150.22 g/mol
InChI Key: ZCOJGOTXMBOJHI-WPRPVWTQSA-N
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Description

(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one is a bicyclic organic compound with a unique structure that includes a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. One common approach is the reaction of a diene with a dienophile under controlled conditions to form the hexahydroindenone core . The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the hexahydroindenone core, such as alcohols, ketones, and substituted indenones. These products can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

87995-00-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3aR,7aR)-3-methyl-1,3a,4,6,7,7a-hexahydroinden-5-one

InChI

InChI=1S/C10H14O/c1-7-2-3-8-4-5-9(11)6-10(7)8/h2,8,10H,3-6H2,1H3/t8-,10-/m0/s1

InChI Key

ZCOJGOTXMBOJHI-WPRPVWTQSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@H]1CC(=O)CC2

Canonical SMILES

CC1=CCC2C1CC(=O)CC2

Origin of Product

United States

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